

## Investigating the neuroprotective effects of Tat-NR2B9c TFA in stroke models

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# Tat-NR2B9c (NA-1): A Neuroprotective Peptide for Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide that has shown significant promise in preclinical and clinical studies for the treatment of acute ischemic stroke.[1][2] This peptide is designed to mitigate the excitotoxic cascade initiated by cerebral ischemia, a key contributor to neuronal death.[1][3] This technical guide provides a comprehensive overview of the neuroprotective effects of Tat-NR2B9c in various stroke models, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.

### **Mechanism of Action**

Tat-NR2B9c exerts its neuroprotective effects by targeting the protein-protein interactions downstream of N-methyl-D-aspartate receptor (NMDAr) activation.[1] Specifically, it disrupts the coupling of NMDArs to deleterious signaling pathways mediated by the scaffolding protein postsynaptic density-95 (PSD-95).[1][3]

The peptide consists of two key components:

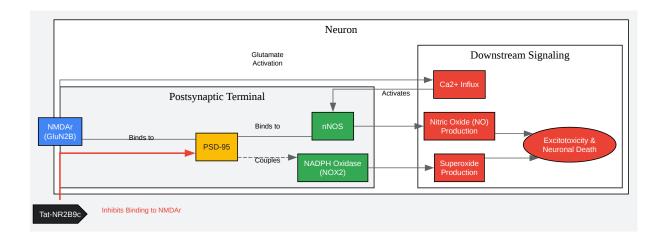


- Tat: A cell-penetrating peptide derived from the HIV trans-activator of transcription, which facilitates its entry into neurons.[4]
- NR2B9c: A nine-amino-acid sequence corresponding to the C-terminus of the GluN2B (formerly NR2B) subunit of the NMDAr. This sequence competitively inhibits the binding of PSD-95 to the NMDAr.[1][3]

By binding to PSD-95, Tat-NR2B9c uncouples the NMDAr from neuronal nitric oxide synthase (nNOS), thereby preventing the production of nitric oxide (NO), a key molecule in the excitotoxic cascade.[1][3] Furthermore, recent studies have revealed that Tat-NR2B9c also blocks the NMDA-induced activation of neuronal NADPH oxidase, preventing the production of superoxide.[3][5] This dual action on both NO and superoxide production is believed to be central to its neuroprotective efficacy, as the combination of these molecules forms the highly damaging peroxynitrite radical.[3]

The peptide has been shown to reduce the association of PSD-95 with GluN2B and decrease NMDA-induced activation of p38 MAP kinase.[6][7] Importantly, this targeted disruption of excitotoxic signaling does not interfere with the normal synaptic function of NMDArs.[1]

### **Signaling Pathway of Tat-NR2B9c Action**





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Tat-NR2B9c disrupts the excitotoxic cascade by inhibiting PSD-95.

### **Efficacy in Preclinical Stroke Models**

Tat-NR2B9c has demonstrated robust neuroprotective effects across a range of animal models of ischemic stroke.

### In Vitro and Rodent Models

In cultured cortical neurons, Tat-NR2B9c effectively protects against excitotoxicity.[1] In rodent models of stroke, particularly the middle cerebral artery occlusion (MCAO) model, Tat-NR2B9c has been shown to significantly reduce infarct volumes and improve long-term neurobehavioral outcomes, even when administered up to 3 hours after the ischemic insult.[1] Delayed administration in the subacute phase (starting at day 4) in rats has also been shown to promote functional recovery, neurogenesis, and increase dendritic spine density.[8]



Animal Model	Ischemia Duration	Tat-NR2B9c Dose	Key Findings	Reference
Rat (transient MCAO)	90 min	Not specified	>50% reduction in infarct volume.	[9]
Rat (transient or permanent MCAO)	Not specified	Not specified	Significant reduction in infarct volume and improved long-term neurobehavioral outcomes when administered 3 hours post-insult.	[1]
Mouse (transient MCAO)	60 min	10 nmol/g	26.0% reduction in infarct volume.	[9][10]
Mouse (transient MCAO)	30 min	10 nmol/g	24.5% reduction in infarct volume (not statistically significant).	[9][10]

Note: Efficacy in mice was found to be dose-dependent, with a dose of 3 nmol/g being ineffective, highlighting the importance of dose translation between species.[9][10]

### **Non-Human Primate Models**

To bridge the translational gap between rodent studies and human clinical trials, Tat-NR2B9c was evaluated in gyrencephalic non-human primates.[11][12] In a model mimicking embolic strokes that can occur during endovascular aneurysm repair, primates treated with Tat-NR2B9c after the onset of stroke showed a significant reduction in both the number and volume of strokes as visualized by MRI.[11][12] In macaques subjected to MCAO, treatment with Tat-NR2B9c 3 hours after onset resulted in a significant reduction in infarct size and improved neurobehavioral scores.[1]



Animal Model	Stroke Induction	Tat-NR2B9c Administration	Key Findings	Reference
Cynomolgus Macaques	Embolic strokes (iatrogenic)	Post-stroke onset	Significantly reduced number and volume of strokes.	[11][12]
Macaques	MCAO	3 hours post- MCAO	Significant reduction in infarct size and improved neurobehavioral assessment.	[1]

### **Clinical Trials**

The promising preclinical data led to the investigation of Tat-NR2B9c (rebranded as NA-1) in human clinical trials.[1] The ENACT (Efficacy and Safety of NA-1 in patients with iatrogenic stroke after endovascular aneurysm repair) Phase 2 trial investigated NA-1 in patients undergoing endovascular repair of intracranial aneurysms, a procedure with a known risk of iatrogenic stroke.[13][14]



Trial Name	Phase	Patient Population	Key Findings	Reference
ENACT	2	Patients undergoing endovascular aneurysm repair	NA-1 was safe and well-tolerated. Patients in the NA-1 group had fewer ischemic infarcts compared to the placebo group. No significant difference in the total volume of lesions was observed.	[13][14]
ESCAPE-NA1	3	Patients with acute ischemic stroke undergoing endovascular thrombectomy	Designed to determine the safety and efficacy of NA-1 in reducing global disability.	[2][15]

# Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents and larger animals.

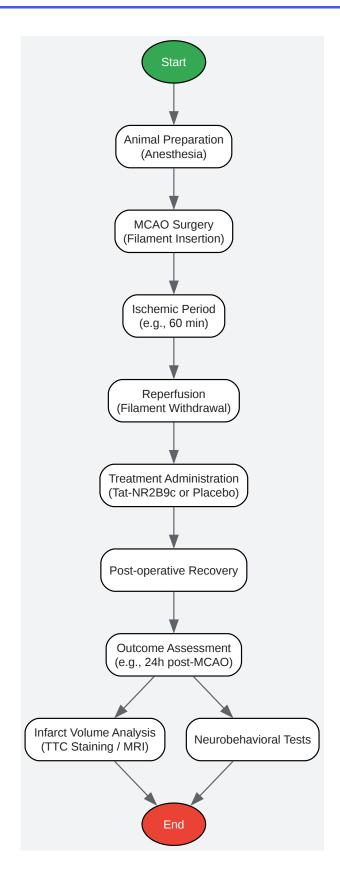
- Anesthesia: The animal is anesthetized.
- Incision: A midline incision is made in the neck to expose the common carotid artery (CCA),
   external carotid artery (ECA), and internal carotid artery (ICA).



- Vessel Ligation: The ECA is ligated and dissected distally. The CCA and ICA are temporarily clamped.
- Filament Insertion: A small incision is made in the ECA stump, and a silicon-coated monofilament is inserted and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
- Occlusion Period: The filament is left in place for a predetermined duration (e.g., 30, 60, or 90 minutes) to induce transient ischemia. For permanent MCAO, the filament is not removed.
- Reperfusion: For transient MCAO, the filament is withdrawn to allow blood flow to resume.
- Closure: The incision is closed, and the animal is allowed to recover.
- Tat-NR2B9c Administration: The peptide or placebo is typically administered intravenously at a specified time point before, during, or after the MCAO procedure.
- Outcome Assessment: Infarct volume is assessed at a later time point (e.g., 24 or 48 hours) using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining or MRI. Neurological function is evaluated using standardized behavioral tests.

### **Experimental Workflow for MCAO Studies**





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A typical experimental workflow for evaluating Tat-NR2B9c in a rodent MCAO model.



### In Vitro Excitotoxicity Assay

- Cell Culture: Primary cortical neurons are cultured.
- Treatment: Neurons are pre-incubated with Tat-NR2B9c or a control peptide for a specified duration (e.g., 15 minutes).[3]
- NMDA Exposure: NMDA is added to the culture medium to induce excitotoxicity.
- Incubation: The cells are incubated for a set period (e.g., 30 minutes with NMDA).[3]
- Washout and Recovery: The NMDA-containing medium is replaced with fresh medium, and the neurons are allowed to recover for 24 hours.[3]
- Viability Assessment: Cell viability is assessed by counting live and dead neurons, often using fluorescent dyes like calcein-AM (for live cells) and Hoechst 33258 (for dead cells).[3]

### Conclusion

Tat-NR2B9c (NA-1) represents a promising neuroprotective agent for acute ischemic stroke. Its targeted mechanism of action, which uncouples NMDArs from downstream excitotoxic signaling pathways involving both nitric oxide and superoxide production, has been validated in numerous preclinical models.[1][3] The successful translation from rodent to non-human primate models, and subsequently into human clinical trials, underscores its potential as a therapeutic intervention.[1][11][13] Further research and the outcomes of ongoing clinical trials will be crucial in determining its ultimate role in the clinical management of stroke.

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### Foundational & Exploratory





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